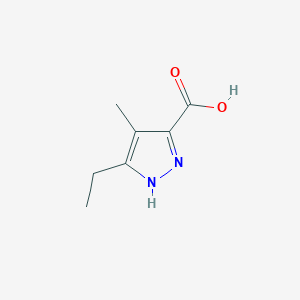

GPR109 receptor agonist-2

描述

属性

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNJGDMJKJLUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245494 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957129-38-3 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GPR109A Receptor Agonist-2: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a high-affinity receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate. Its activation triggers a dual signaling cascade with therapeutic implications for dyslipidemia and inflammation. This technical guide provides an in-depth exploration of the mechanism of action of GPR109A agonists, with a focus on a representative agonist, referred to herein as "Agonist-2." We will dissect the canonical Gαi/o-mediated pathway and the β-arrestin-dependent signaling axis, present quantitative data for key agonists, and provide detailed experimental protocols for the characterization of novel GPR109A modulators.

Introduction to GPR109A

GPR109A is a class A G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1] Its discovery as the molecular target for the lipid-lowering effects of niacin has spurred significant research into its physiological roles and therapeutic potential.[1] The receptor is activated by a range of endogenous and synthetic ligands, each with distinct binding affinities and functional potencies.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates two primary signaling pathways: a canonical G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestins.

Gαi/o-Mediated Pathway

The canonical signaling pathway of GPR109A involves its coupling to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The reduction in cAMP levels has several downstream consequences, most notably the inhibition of hormone-sensitive lipase (B570770) in adipocytes, which reduces the release of free fatty acids into the circulation.[2]

β-Arrestin-Mediated Pathway

In addition to G-protein coupling, agonist-activated GPR109A can also recruit β-arrestin proteins (β-arrestin 1 and 2).[1] This interaction is typically preceded by the phosphorylation of the receptor's intracellular loops and C-terminal tail by G-protein coupled receptor kinases (GRKs). The recruitment of β-arrestin serves to desensitize the G-protein signal by sterically hindering further G-protein coupling and promoting receptor internalization via clathrin-coated pits.[3] Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating a wave of G-protein-independent signaling that can influence cellular processes such as inflammation. For instance, the β-arrestin pathway has been linked to the anti-inflammatory effects of GPR109A activation by inhibiting NF-κB signaling.[1]

References

An In-depth Technical Guide to the Discovery and Synthesis of GPR109A Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of agonists for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a promising therapeutic target for dyslipidemia, inflammation, and other metabolic diseases. This document details the receptor's signaling pathways, methodologies for agonist screening and characterization, and a survey of prominent agonist classes with a focus on their synthesis and structure-activity relationships (SAR).

Introduction to GPR109A

GPR109A is a seven-transmembrane G-protein coupled receptor (GPCR) that is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils.[1][2] It was first identified as the receptor for the B-complex vitamin niacin (nicotinic acid), which has been used for decades to treat dyslipidemia.[1][3] The discovery of endogenous ligands, such as the ketone body β-hydroxybutyrate (BHB) and the gut microbiome metabolite butyrate, has highlighted the receptor's role as a metabolic sensor.[4][5]

Activation of GPR109A initiates two primary signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis in adipocytes.[1][6] More recently, a non-canonical, G-protein-independent pathway involving β-arrestin has been described, which is implicated in some of the receptor's anti-inflammatory effects and potentially the undesirable flushing side-effect associated with niacin.[1][7] The development of G-protein-biased agonists that selectively activate the therapeutic anti-lipolytic pathway while avoiding the β-arrestin-mediated flushing pathway is a key goal in modern drug discovery efforts.[7]

GPR109A Signaling Pathways

GPR109A activation leads to distinct downstream effects through G-protein-dependent and independent (β-arrestin) pathways.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GPR109A Signaling Pathways Activated by Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the primary signaling pathways activated by agonists of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Due to the limited availability of public data on the specific downstream effects of "GPR109 receptor agonist-2 (Compound 5)," this document will use well-characterized agonists such as niacin, β-hydroxybutyrate (BHB), and other synthetic ligands to illustrate the signaling mechanisms and the experimental approaches used to elucidate them. This framework serves as a comprehensive model for characterizing the activity of any novel GPR109A agonist.

Introduction to GPR109A

GPR109A is a Gi/o protein-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia and for its anti-inflammatory properties.[1][2] It is expressed in various tissues, most notably in adipocytes and immune cells like macrophages and neutrophils, as well as in intestinal epithelial cells.[1][2] The receptor is activated by the B-vitamin niacin (nicotinic acid), the endogenous ketone body β-hydroxybutyrate (BHB), and the gut microbiota-derived short-chain fatty acid butyrate.[1][3]

Activation of GPR109A initiates distinct downstream signaling cascades that mediate its diverse physiological effects. The therapeutic antilipolytic effects of niacin are primarily mediated through a canonical G-protein-dependent pathway.[1] However, GPR109A activation also triggers a G-protein-independent pathway involving β-arrestins, which is linked to the common flushing side effect of niacin but also to beneficial anti-inflammatory responses.[1][2]

The development of new synthetic agonists, such as the selective "this compound (Compound 5)," aims to harness the therapeutic benefits of GPR109A activation while minimizing adverse effects.[1] Understanding the concept of "biased agonism"—where a ligand preferentially activates one signaling pathway over another—is therefore critical for the rational design of next-generation GPR109A-targeted therapeutics.[4]

Core Signaling Pathways of GPR109A

GPR109A activation leads to two primary, and potentially independent, signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

The canonical signaling pathway for GPR109A involves its coupling to heterotrimeric G-proteins of the Gαi/o family. This pathway is pertussis toxin-sensitive, confirming the involvement of Gαi.[3]

-

Mechanism: Upon agonist binding, GPR109A undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit.

-

Downstream Effect: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.

-

Second Messenger: This inhibition leads to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[5]

-

Physiological Outcome: In adipocytes, the reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, which in turn reduces the hydrolysis of triglycerides and suppresses the release of free fatty acids (FFAs) into circulation.[5] This antilipolytic effect is the primary mechanism behind the lipid-lowering benefits of niacin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Endogenous Ligands for the GPR109A Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous ligands for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). It details the primary signaling pathways, quantitative ligand-receptor interaction data, and methodologies for key experimental assays.

Introduction to GPR109A (HCA2)

GPR109A is a Gi/Go protein-coupled receptor that has garnered significant interest due to its roles in metabolic regulation and immunomodulation.[1][2] Initially identified as a high-affinity receptor for nicotinic acid (niacin, Vitamin B3), its activation mediates the well-known anti-lipolytic effects of this compound.[1][2][3] GPR109A is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils, as well as in colonic and retinal epithelial cells.[1][4][5] Beyond its pharmacological activation by niacin, the receptor is targeted by endogenous metabolites, positioning it as a crucial sensor of metabolic state.[5]

The discovery of its endogenous ligands has illuminated physiological roles for GPR109A beyond niacin's pharmacological effects, including suppressing inflammation and potentially acting as a tumor suppressor in the colon.[6][7][8]

Endogenous Ligands and Quantitative Data

The primary endogenous ligands for GPR109A are the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate (B1204436). These metabolites are produced under distinct physiological conditions—BHB during periods of fasting, prolonged exercise, or ketogenic diets, and butyrate through the fermentation of dietary fiber by gut microbiota.[5][6][9]

β-hydroxybutyrate is the most significant endogenous ligand for GPR109A in systemic circulation.[5][10] It acts as a crucial energy carrier during periods of low glucose availability but also functions as a signaling molecule by activating GPR109A.[9][11] This activation serves as a negative feedback mechanism to inhibit excessive lipolysis in adipocytes during starvation.[1]

Butyrate, a product of bacterial fermentation in the colon, reaches high concentrations (10-20 mM) in the colonic lumen, where it serves as a primary energy source for colonocytes and acts as a GPR109A agonist.[6][7][12] This localized activation is central to GPR109A's role in maintaining gut homeostasis, suppressing inflammation, and inhibiting carcinogenesis in the colon.[6][12]

The following table summarizes the potency of endogenous ligands and the pharmacological agonist nicotinic acid at the human GPR109A receptor. Potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum.

| Ligand | Receptor | Assay Type | Potency (EC50) | Reference |

| β-Hydroxybutyrate (BHB) | Human GPR109A | GTP nucleotide exchange | 0.7 mM | [4][11][13] |

| Butyrate | Human GPR109A | Receptor Activation | 1.6 mM | [4][7][13] |

| Nicotinic Acid (Niacin) | Human GPR109A | Calcium Mobilization | 52 nM | [14] |

Note: Nicotinic acid is included for comparison as a high-affinity pharmacological agonist.

GPR109A Signaling Pathways

Activation of GPR109A by its ligands initiates two primary signaling cascades: a canonical Gi-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.

Upon ligand binding, GPR109A couples to inhibitory G-proteins (Gi/Go).[2][10] This leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This reduction in cAMP is the primary mechanism behind the anti-lipolytic effect of GPR109A activation in adipocytes.[3]

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. ovid.com [ovid.com]

- 13. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Tissue Distribution of the GPR109A Receptor

This guide provides a comprehensive overview of the tissue distribution of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a critical metabolic and immune sensor, activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate (B1204436), as well as the pharmacological agent niacin (Vitamin B3). Understanding its precise location and function across different tissues is paramount for developing targeted therapeutics with improved efficacy and reduced side effects.

Quantitative Tissue and Cellular Distribution of GPR109A

GPR109A expression was initially believed to be confined to adipose tissue and immune cells. However, subsequent research has revealed a much broader distribution, highlighting its pleiotropic roles in physiology and pathology. The following table summarizes the expression of GPR109A across various tissues and cell types, including relative expression levels and conditions that modulate its expression.

| Tissue/Cell Type Category | Specific Tissue/Cell | Expression Level/Localization | Key Modulators & Notes | Citations |

| Adipose Tissue | White Adipocytes | High | Inflammation (LPS, TNF-α) upregulates expression 3- to 5-fold. High-fat diet-induced obesity significantly reduces expression. | [1][2][3][4] |

| Brown Adipocytes | Expressed | Functions as a metabolic sensor. | [5] | |

| Immune System | Macrophages/Monocytes | High | Inflammation (LPS) markedly increases mRNA levels (20- to 80-fold). | [1][2][3] |

| Spleen | Moderate | Rich in macrophages; LPS stimulation increases mRNA levels 5.6-fold. | [1][6] | |

| Neutrophils | Expressed | Involved in niacin-induced apoptosis. | [2][7] | |

| Langerhans Cells | Expressed | Mediates the niacin-induced skin flushing effect. | [2][8] | |

| Kupffer Cells (Liver) | Very High | Highest level of GPR109A expression within the liver. | [5][9] | |

| T Cells | Low (baseline) | Expression increases upon T-cell receptor stimulation. | [10] | |

| Microglia | Expressed | Plays a role in regulating neuroinflammation. | [7] | |

| Gastrointestinal Tract | Colonic Epithelial Cells | High | Localized to the lumen-facing apical membrane. Expression is highest in the distal parts of the intestine. | [5][11] |

| Intestinal Epithelial Cells | Moderate to High | Localized to the lumen-facing apical membrane. | [11][12] | |

| Colon Cancer Tissue | Silenced/Low | Expression is significantly decreased or silenced in human colon cancer tissues and cell lines compared to normal tissue. | [11] | |

| Hepatic System | Liver (overall tissue) | Low to Moderate | Expressed in both human and mouse liver. | [5][9][13] |

| Hepatocytes | Expressed | Hepatic expression declines with age in mice. | [5][9][14] | |

| Ocular System | Retinal Pigment Epithelium (RPE) | High | Expression is exclusively restricted to the RPE, specifically polarized to the basolateral membrane. | [14][15][16] |

| Diabetic Retina | Upregulated | Expression is increased in the retinas of diabetic mice and humans. | [14][17] | |

| Integumentary System | Keratinocytes | High | Expressed from the basal to the granular layers of the epidermis. | [2][8][18] |

| Hair Follicles | Expressed | Found in the cellular structures of the hair follicle. | [18] | |

| Psoriatic Skin | Decreased | Expression is significantly reduced in both lesional and non-lesional psoriatic skin compared to healthy controls. | [19][20] | |

| Nervous System | Astrocytes | Expressed | Contributes to the receptor's role in the central nervous system. | [7] |

| Rostral Ventrolateral Medulla (RVLM) | Expressed | Identified in a key brain region for blood pressure regulation. | [21] |

GPR109A Signaling Pathways

GPR109A activation leads to divergent, tissue-specific signaling cascades. The primary pathways involve the canonical Gαi-mediated inhibition of cAMP and a β-arrestin-dependent pathway responsible for the common flushing side effect of niacin.

Gαi-Mediated Anti-Lipolytic Pathway

In adipocytes, GPR109A couples to a Gαi protein to inhibit adenylyl cyclase, which reduces intracellular cAMP levels.[2][22] This cascade is the primary mechanism for the anti-lipolytic effects of niacin and β-hydroxybutyrate, as reduced cAMP levels decrease the activity of hormone-sensitive lipase.

β-Arrestin-Mediated Flushing Pathway

In epidermal Langerhans cells and keratinocytes, niacin binding to GPR109A initiates a β-arrestin-dependent pathway that is independent of Gαi.[2] This leads to the activation of phospholipase A₂ and the subsequent production of vasodilatory prostaglandins (B1171923) (PGD₂ and PGE₂), causing the characteristic skin flushing.[2][8]

Experimental Protocols for Determining GPR109A Distribution

A variety of molecular and cellular biology techniques are employed to elucidate the expression and localization of GPR109A.

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify GPR109A mRNA transcript levels in tissues and cells.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from homogenized tissue samples or cultured cells using a TRIzol-based reagent or commercial kits. RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a thermal cycler. The reaction mixture contains cDNA template, GPR109A-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.

-

Data Analysis: The cycle threshold (Ct) values are determined. GPR109A expression is normalized to a stable housekeeping gene (e.g., GAPDH, β-actin). Relative quantification is often calculated using the 2-ΔΔCt method.[1][3][6]

-

Immunohistochemistry (IHC) / Immunofluorescence (IF)

-

Objective: To visualize the localization of GPR109A protein within tissue sections.

-

Methodology:

-

Tissue Preparation: Tissues are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin (B1166041) wax. Sections (4-5 µm) are cut using a microtome and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and then treated with a retrieval solution (e.g., citrate (B86180) buffer) under heat to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked by incubating sections in a solution containing normal serum (e.g., goat serum) and/or bovine serum albumin (BSA).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to GPR109A overnight at 4°C.

-

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied. For IF, a fluorescently-labeled secondary antibody is used.

-

Detection: For IHC, an avidin-biotin-peroxidase complex (ABC) is added, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate. For IF, slides are mounted with a DAPI-containing medium to counterstain nuclei.

-

Imaging: Slides are visualized and imaged using a light or fluorescence microscope.[11][15][18]

-

Western Blotting

-

Objective: To detect and semi-quantify GPR109A protein expression in tissue or cell lysates.

-

Methodology:

-

Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against GPR109A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is often normalized to a loading control like GAPDH or β-actin.[21]

-

Functional cAMP Assay

-

Objective: To confirm that the expressed GPR109A is functionally active.

-

Methodology:

-

Cell Culture: Cells expressing GPR109A (e.g., ARPE-19) are cultured in appropriate media.[15][16]

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of a GPR109A agonist (niacin or β-hydroxybutyrate).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based detection kit.

-

Analysis: A reduction in forskolin-stimulated cAMP levels in the presence of a GPR109A agonist indicates functional Gαi coupling.[15][16][17]

-

References

- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. crispr-casx.com [crispr-casx.com]

- 5. Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis | Aging [aging-us.com]

- 6. [PDF] Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages | Semantic Scholar [semanticscholar.org]

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and localization of GPR109A (PUMA-G/HM74A) mRNA and protein in mammalian retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of GPR109A Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), is a Gi protein-coupled receptor that has garnered significant attention for its multifaceted physiological roles. Activated by the vitamin niacin (nicotinic acid), the ketone body β-hydroxybutyrate (BHB), and the gut microbial metabolite butyrate (B1204436), GPR109A serves as a critical sensor of the metabolic state, influencing lipid metabolism, inflammation, and cell survival. Its expression in adipocytes, various immune cells, and epithelial cells of the colon and retina underscores its broad physiological impact. This technical guide provides an in-depth exploration of the core physiological functions of GPR109A activation, detailing its signaling pathways, metabolic and anti-inflammatory effects, and its role in different tissues. The guide summarizes key quantitative data, provides detailed experimental protocols for studying GPR109A function, and visualizes complex biological processes through signaling pathway and workflow diagrams.

GPR109A Ligands and Receptor Activation

GPR109A is activated by a range of endogenous and pharmacological ligands, each with distinct affinities that reflect their physiological contexts.

Table 1: Ligand Affinity for GPR109A

| Ligand | EC50 | Physiological Relevance |

| Niacin (Nicotinic Acid) | nM concentrations[1][2][3] | Pharmacological doses are required for receptor activation.[4] |

| β-hydroxybutyrate (BHB) | 0.7 mM[4] | Endogenous ligand, levels rise during fasting or ketogenic diets to activate the receptor.[4] |

| Butyrate | 1.6 mM[4] | Produced by gut microbial fermentation of dietary fiber, acts as a ligand in the colon.[4] |

GPR109A Signaling Pathways

Upon ligand binding, GPR109A initiates a cascade of intracellular signaling events primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This canonical pathway is central to many of the receptor's downstream effects. Additionally, GPR109A can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.

Metabolic Effects of GPR109A Activation

GPR109A plays a significant role in regulating lipid and glucose metabolism, primarily through its actions in adipose tissue and the liver.

Lipid Metabolism

Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids (FFAs) into circulation.[1][2][3] This reduction in FFA availability to the liver results in decreased triglyceride synthesis and VLDL production. While some studies suggest niacin's lipid-lowering effects may have GPR109A-independent components, the receptor is crucial for the anti-lipolytic action.[1][2][3] Interestingly, GPR109A knockout mice have been shown to have lower fasting serum HDL concentrations.[1][2][3]

Table 2: Effects of GPR109A Activation on Lipid Parameters

| Parameter | Effect | Tissue/Organism | Reference |

| Serum NEFA | ↓ | Mice | [1][2] |

| Serum Triglycerides | ↓ | Mice | [2] |

| Hepatic Triglycerides | ↓ | Mice | [1][2] |

| Serum LDL | ↓ (in GPR109A null mice with niacin) | Mice | [2] |

| Serum HDL | ↑ (with niacin) / Lower in knockout | Humans/Mice | [1][2][5] |

| Adiponectin Secretion | ↑ | Adipocytes | [7] |

Glucose Homeostasis

The role of GPR109A in glucose metabolism is more complex. While niacin treatment is known to sometimes induce insulin (B600854) resistance, studies in GPR109A knockout mice suggest that endogenous GPR109A signaling does not significantly affect glucose tolerance or glucose-stimulated insulin secretion.[4] However, activation of GPR109A in pancreatic β-cells has been shown to have anti-inflammatory effects, which could indirectly impact glucose homeostasis.[8][9]

Anti-inflammatory and Immunomodulatory Roles

GPR109A activation exerts potent anti-inflammatory effects across various immune and epithelial cells. This is a key area of interest for therapeutic development.

Inhibition of Pro-inflammatory Mediators

Activation of GPR109A by its ligands has been demonstrated to suppress the production of several pro-inflammatory cytokines and chemokines. This effect is largely mediated through the inhibition of the NF-κB signaling pathway.[1][10]

Table 3: GPR109A-Mediated Inhibition of Inflammatory Cytokines

| Cytokine/Chemokine | Cell Type/Model | Ligand(s) | Reference |

| TNF-α | Human Monocytes | Niacin | [11] |

| IL-6 | Human Monocytes, Retinal Pigment Epithelial Cells | Niacin, β-HB | [11] |

| IL-1β | Macrophages, Hippocampus | Niacin, β-HB | [10][12] |

| MCP-1 (CCL2) | Human Monocytes, Retinal Pigment Epithelial Cells | Niacin, β-HB | [13] |

| IFN-γ | Pancreatic β-cells | Niacin | [8][9] |

Role in Gut Homeostasis and Colonic Health

In the colon, GPR109A is activated by butyrate produced by the gut microbiota from dietary fiber.[14][15][16] This activation is crucial for maintaining gut homeostasis and has been shown to:

-

Promote anti-inflammatory properties in colonic macrophages and dendritic cells.[15][16]

-

Induce the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[15][16]

-

Be essential for butyrate-mediated induction of IL-18 in the colonic epithelium.[15][16][17]

The expression of GPR109A is often silenced in colon cancer, suggesting its role as a tumor suppressor in this context.[10][14]

Role in Other Tissues

The physiological roles of GPR109A extend beyond metabolism and gut health.

-

Retinal Pigment Epithelial (RPE) Cells: GPR109A activation in RPE cells has an anti-inflammatory role by suppressing the production of pro-inflammatory cytokines, suggesting a potential therapeutic target for diabetic retinopathy.[5][20]

-

Pancreatic β-cells: GPR109A activation inhibits inflammatory cytokine production, potentially protecting β-cells from damage.[8][9]

-

Mammary Gland: GPR109A is expressed in normal mammary tissue and its expression is silenced in breast cancer, where it appears to function as a tumor suppressor by inducing apoptosis.[4]

-

Adrenal Medulla: GPR109A is involved in fasting-induced plasticity in the adrenal medulla, linking metabolic state to the sympathoadrenal response.[2]

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity upon GPR109A activation.

Detailed Steps:

-

Cell Culture: Plate cells stably or transiently expressing GPR109A in a suitable multi-well plate and culture overnight.

-

Pre-treatment: Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

-

Stimulation and Agonist Addition: Add forskolin (to a final concentration that elicits a submaximal cAMP response) along with varying concentrations of the GPR109A agonist.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays) following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the IC50 value.

GPR109A-Mediated NF-κB Activation Assay

This protocol outlines a method to assess the inhibitory effect of GPR109A activation on the NF-κB pathway.

References

- 1. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 8. 4‐Hydroxynonenal‐induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi‐mediated anti‐inflammatory effects and Gβγ‐mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Niacin modulates depressive-like behavior in experimental colitis through GPR109A-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

GPR109A Receptor Agonism and its Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), has garnered significant attention as a therapeutic target for dyslipidemia. Activated by niacin (nicotinic acid) and endogenous ketone bodies like β-hydroxybutyrate, GPR109A plays a pivotal role in the regulation of lipid metabolism, primarily through its potent anti-lipolytic effect in adipocytes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of GPR109A agonists, with a focus on synthetic agonists, and their effects on key lipid parameters. It has become evident that while GPR109A agonism robustly suppresses free fatty acid (FFA) release from adipose tissue, its broader effects on plasma triglycerides, LDL-C, and HDL-C are not as pronounced as those observed with niacin, suggesting the involvement of GPR109A-independent pathways in niacin's full lipid-modifying profile.[1][4] This guide summarizes quantitative data from preclinical and clinical studies, details key experimental protocols for evaluating GPR109A agonists, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to GPR109A and its Role in Lipid Metabolism

GPR109A is a Gi/o-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including monocytes and macrophages.[5][6] Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol (B35011).[7] The subsequent decrease in the release of FFAs from adipose tissue into the circulation is the primary mechanism by which GPR109A agonism influences lipid metabolism.[4] The "FFA hypothesis" has long postulated that this reduction in FFA flux to the liver would decrease the substrate available for hepatic triglyceride and VLDL-C synthesis, thereby improving the overall lipid profile.[1] However, recent evidence from studies with GPR109A knockout mice and selective synthetic agonists has challenged this hypothesis, indicating a more complex picture of lipid regulation.[1][4]

GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates two primary signaling pathways: a G-protein-dependent pathway responsible for the anti-lipolytic effects and a β-arrestin-dependent pathway primarily associated with the common side effect of flushing.[1]

G-Protein-Dependent Pathway (Anti-Lipolysis)

The canonical signaling pathway involves the coupling of the activated GPR109A receptor to an inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. The resulting decrease in intracellular cAMP levels reduces the activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in adipocyte lipolysis. Consequently, the inhibition of this cascade leads to a potent suppression of FFA release from adipose tissue.[1]

β-Arrestin-Dependent Pathway (Flushing)

Upon agonist binding, GPR109A is also phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. The GPR109A/β-arrestin complex can initiate signaling cascades independent of G-proteins. In Langerhans cells of the skin, this pathway leads to the activation of phospholipase A2 and the subsequent production of prostaglandins (B1171923) (primarily PGD2 and PGE2), which are potent vasodilators causing the characteristic flushing side effect associated with niacin.[1]

Quantitative Effects of Synthetic GPR109A Agonists on Lipid Parameters

While niacin demonstrates broad-spectrum lipid-modifying effects, clinical trials with selective GPR109A agonists have revealed a more nuanced role for this receptor. The primary and most consistent effect of these agonists is a reduction in plasma FFA levels. However, their impact on other key lipid parameters is often modest or non-existent, suggesting that niacin's effects on triglycerides, LDL-C, and HDL-C may be mediated through GPR109A-independent mechanisms.[1][4]

Table 1: Effects of Synthetic GPR109A Agonists on Plasma Lipids in Humans

| Agonist | Dose | Study Population | Change in Free Fatty Acids (FFA) | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Reference(s) |

| MK-1903 | Not specified | Humans | Acute reduction | No significant effect | No significant effect | No significant effect | [1][2][4] |

| SCH900271 | Not specified | Humans | Acute reduction | No significant effect | No significant effect | No significant effect | [2][4] |

| GSK256073 | 150 mg/day | Subjects with low HDL-C | Sustained suppression | +24.4% (median) | Not reported | -6.31% (non-significant) | [8][9] |

| MK-0354 | Not specified | Dyslipidemic patients | Potent reduction | No clinically meaningful change | No clinically meaningful change | No clinically meaningful change | [1] |

Detailed Experimental Protocols

In Vitro Adipocyte Lipolysis Assay

This protocol is designed to assess the anti-lipolytic activity of a GPR109A agonist in cultured adipocytes.

Objective: To quantify the inhibition of isoproterenol-stimulated glycerol and free fatty acid release from differentiated adipocytes following treatment with a GPR109A agonist.

Materials:

-

Differentiated human adipocytes (e.g., from primary preadipocytes) in a 96-well plate.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% fatty-acid-free BSA.

-

Isoproterenol (B85558) (β-adrenergic agonist to stimulate lipolysis).

-

GPR109A agonist test compound.

-

Glycerol and Free Fatty Acid quantification kits.

-

Plate reader for colorimetric or fluorometric analysis.

Procedure:

-

Cell Culture and Differentiation: Culture human preadipocytes to confluence and differentiate into mature adipocytes using an appropriate differentiation medium containing insulin, dexamethasone, and IBMX.[7]

-

Pre-incubation: Gently wash the differentiated adipocytes twice with KRB buffer.

-

Treatment: Add KRB buffer containing the desired concentrations of the GPR109A agonist or vehicle control to the wells. Incubate for 30-60 minutes at 37°C.

-

Stimulation: Add isoproterenol to a final concentration of 100 nM to all wells except for the basal control wells to stimulate lipolysis.[10]

-

Incubation: Incubate the plate for 1-3 hours at 37°C.[10]

-

Sample Collection: Carefully collect the culture medium from each well for analysis.

-

Quantification: Measure the concentration of glycerol and free fatty acids in the collected media using commercially available assay kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of stimulated lipolysis by the GPR109A agonist compared to the isoproterenol-only control.

In Vivo Assessment of Lipid Profile in a Murine Model

This protocol outlines a typical in vivo study to evaluate the effects of a GPR109A agonist on the plasma lipid profile of mice.

Objective: To determine the effect of a GPR109A agonist on plasma levels of triglycerides, total cholesterol, LDL-C, HDL-C, and free fatty acids in mice.

Materials:

-

Wild-type and/or GPR109A knockout mice.

-

GPR109A agonist test compound formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).

-

Vehicle control.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

Commercially available enzymatic kits for lipid analysis.

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water to establish a baseline metabolic state.

-

Baseline Blood Collection: Collect a baseline blood sample from the tail vein or retro-orbital sinus.

-

Compound Administration: Administer the GPR109A agonist or vehicle control to the mice via the chosen route.

-

Time-Course Blood Collection: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to assess the pharmacokinetic and pharmacodynamic profile of the compound.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Analysis: Analyze the plasma samples for triglycerides, total cholesterol, LDL-C, HDL-C, and free fatty acids using enzymatic colorimetric assays.

-

Data Analysis: Compare the lipid levels in the agonist-treated group to the vehicle-treated group at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of a novel GPR109A agonist for its effects on lipid metabolism.

Conclusion

GPR109A remains a compelling target for influencing lipid metabolism, particularly for its robust anti-lipolytic effects and the consequent reduction of plasma free fatty acids. However, the development of selective GPR109A agonists has revealed that the receptor's role in modulating the broader lipid profile, including triglycerides, LDL-C, and HDL-C, is not as significant as initially hypothesized based on the effects of niacin. This suggests that niacin's beneficial effects on these parameters are likely mediated through GPR109A-independent pathways. Future research in this area may focus on developing biased agonists that selectively activate the G-protein pathway to maximize the anti-lipolytic effects while minimizing the β-arrestin-mediated flushing. Furthermore, a deeper understanding of the GPR109A-independent mechanisms of niacin could unveil novel targets for the comprehensive management of dyslipidemia. This guide provides a foundational understanding for researchers and drug developers working to harness the therapeutic potential of GPR109A agonism.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Randomized, Placebo-Controlled Trial to Assess the Effects of 8 Weeks of Administration of GSK256073, a Selective GPR109A Agonist, on High-Density Lipoprotein Cholesterol in Subjects With Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for anti-adipogenic, pro-lipolytic and thermogenic plant extracts by models associating intestinal epithelial cells with human adipose cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Core of GPR109A Receptor Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory effects mediated by the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). While the specific designation "GPR109A receptor agonist-2" does not correspond to a uniquely identified agent in publicly available literature, this document will focus on the well-established anti-inflammatory properties of potent and selective GPR109A agonists, using data from studies on nicotinic acid (niacin), its endogenous ligand β-hydroxybutyrate (β-HB), and other synthetic agonists.

Core Anti-Inflammatory Mechanism of GPR109A Activation

GPR109A is a Gi/o-coupled receptor expressed on various immune cells, including monocytes, macrophages, neutrophils, and dendritic cells, as well as on adipocytes and epithelial cells.[1][2] Its activation initiates a signaling cascade that culminates in the suppression of inflammatory responses. The anti-inflammatory effects are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[3]

Activation of GPR109A by an agonist leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While the role of cAMP modulation in macrophage inflammation is complex, a key anti-inflammatory mechanism involves G-protein-independent signaling through β-arrestins.[4] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, facilitating the recruitment of β-arrestin 2. β-arrestin 2 can then interact with and prevent the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, β-arrestin 2 sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

Furthermore, GPR109A activation in colonic macrophages and dendritic cells has been shown to promote the differentiation of anti-inflammatory regulatory T cells (Tregs) and IL-10-producing T cells.[5][6] In colonic epithelial cells, GPR109A signaling is essential for the butyrate-mediated induction of IL-18, which plays a role in maintaining gut epithelial integrity.[5][6]

Quantitative Data on Anti-Inflammatory Effects

The activation of GPR109A by agonists leads to a quantifiable reduction in the expression and secretion of key pro-inflammatory cytokines and chemokines in various cell types. The following tables summarize key findings from in vitro studies.

| Cell Type | Inflammatory Stimulus | GPR109A Agonist | Concentration | Effect on Pro-inflammatory Cytokines | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | Nicotinic Acid | 0.1 mmol/L | ↓ TNF-α, IL-6, MCP-1 | [4] |

| Murine Bone Marrow-Derived Macrophages (BMMs) | Lipopolysaccharide (LPS) | Nicotinic Acid | 300 µM | ↓ TNF-α, IL-6, IL-12p40, IL-1β | [2] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Tumor Necrosis Factor-α (TNF-α) | Nicotinic Acid | 1 mM | ↓ IL-6, Ccl2 | [7] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Tumor Necrosis Factor-α (TNF-α) | β-hydroxybutyrate | 5 mM | ↓ IL-6, Ccl2 | [7] |

| Normal Human Colonic Epithelial (CCD841) Cells | Lipopolysaccharide (LPS) | Butyrate (B1204436) | 5 mM | ↓ NF-κB activation | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-inflammatory effects of GPR109A agonists.

In Vitro Macrophage Inflammation Assay

Objective: To determine the effect of a GPR109A agonist on pro-inflammatory cytokine production in activated macrophages.

Cell Line: Murine bone marrow-derived macrophages (BMMs) or human THP-1 monocytes.

Methodology:

-

Cell Culture and Differentiation: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate them into macrophages. THP-1 monocytes are cultured according to standard protocols and can be differentiated into macrophages using PMA.

-

GPR109A Agonist Treatment: Differentiated macrophages are pre-treated with the GPR109A agonist at various concentrations for 1-2 hours.

-

Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for a specified period (e.g., 4-24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[2]

-

Data Analysis: Cytokine concentrations in the agonist-treated groups are compared to the vehicle-treated, LPS-stimulated control group to determine the percentage of inhibition.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of a GPR109A agonist on NF-κB activation.

Cell Line: HEK293 cells stably expressing GPR109A and an NF-κB luciferase reporter construct, or a relevant immune cell line.

Methodology:

-

Cell Transfection: Cells are co-transfected with a GPR109A expression vector and an NF-κB-responsive luciferase reporter plasmid.

-

Agonist Pre-treatment: Transfected cells are pre-incubated with the GPR109A agonist for a defined period (e.g., 1 hour).

-

NF-κB Activation: NF-κB signaling is activated by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase signal, which is proportional to NF-κB activity, is compared between agonist-treated and untreated cells to determine the extent of inhibition.[3]

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: GPR109A anti-inflammatory signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro macrophage inflammation assay.

Synthetic GPR109A Agonists in Development

Several pharmaceutical companies have developed potent and selective synthetic GPR109A agonists. A notable example is MK-1903, a full GPR109A agonist.[4][8] Clinical studies with MK-1903 demonstrated a robust decrease in plasma free fatty acids, confirming its potent agonistic activity at GPR109A.[8] However, these selective agonists, including MK-1903 and SCH900271, did not produce the same effects on plasma lipoproteins as niacin, suggesting that niacin's lipid-modifying effects may be partially independent of GPR109A.[4] While the primary focus of published studies on these synthetic agonists has been on their metabolic effects, their potent activation of GPR109A implies they would also elicit the anti-inflammatory responses detailed in this guide. Further research is needed to fully characterize the anti-inflammatory profiles of these specific synthetic compounds.

Conclusion

The activation of the GPR109A receptor presents a compelling therapeutic target for inflammatory diseases. The well-defined signaling pathways leading to the inhibition of the master inflammatory regulator NF-κB, supported by robust in vitro data demonstrating the reduction of key pro-inflammatory cytokines, underscore the potential of GPR109A agonists as anti-inflammatory agents. While the clinical development of selective GPR109A agonists has primarily focused on metabolic indications, their inherent anti-inflammatory properties warrant further investigation for a broader range of therapeutic applications. This guide provides a foundational understanding of the core anti-inflammatory mechanisms and methodologies for the continued exploration of GPR109A-targeted therapies.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR109A Receptor Agonist-2 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), has emerged as a promising therapeutic target for a range of metabolic diseases, including dyslipidemia, atherosclerosis, and obesity-related inflammation. GPR109A is activated by the endogenous ligands β-hydroxybutyrate (a ketone body) and butyrate (B1204436) (a short-chain fatty acid), as well as the well-known pharmacological agonist niacin (vitamin B3). Activation of GPR109A, primarily expressed on adipocytes and various immune cells, elicits a cascade of signaling events that culminate in beneficial metabolic and anti-inflammatory effects. This technical guide provides an in-depth overview of a specific synthetic agonist, GPR109A receptor agonist-2, and other relevant agonists, detailing their pharmacological properties, the signaling pathways they modulate, and the experimental protocols used for their characterization.

GPR109A Agonists: Quantitative Pharmacological Data

The development of synthetic GPR109A agonists aims to replicate the therapeutic benefits of niacin while potentially mitigating its undesirable side effects, such as flushing. A variety of such compounds have been developed and characterized. While comprehensive data for a compound specifically designated "GPR109A receptor agonist-2 (Compound 5)" is limited in publicly accessible literature, its potency has been reported. For a broader understanding, the quantitative data for this compound is presented alongside other well-characterized synthetic GPR109A agonists.

| Agonist | Target Species | Assay Type | Value | Reference |

| GPR109A receptor agonist-2 (Compound 5) | Not Specified | Functional (pEC50) | 5.53 | --INVALID-LINK-- |

| MK-6892 | Human | Binding (Ki) | 4 nM | --INVALID-LINK-- |

| Human | Functional (GTPγS EC50) | 16 nM | --INVALID-LINK-- | |

| MK-0354 | Human | Functional (EC50) | 1.65 µM | --INVALID-LINK-- |

| Mouse | Functional (EC50) | 1.08 µM | --INVALID-LINK-- | |

| Niacin (Nicotinic Acid) | Human | Binding (Kd) | 245 ± 32 nM | --INVALID-LINK--[1] |

| β-hydroxybutyrate (BHB) | Not Specified | Functional (EC50) | ~700-800 µM | --INVALID-LINK--[2] |

| Butyrate | Not Specified | Functional (EC50) | ~1.6 mM | --INVALID-LINK--[1] |

GPR109A Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades: a canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.

Canonical Gαi Signaling Pathway

The classical signaling mechanism of GPR109A involves its coupling to inhibitory G proteins of the Gαi family.[3] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this reduction in cAMP leads to the inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and reducing the release of free fatty acids (FFAs) into the circulation.[4] This anti-lipolytic effect is a cornerstone of the therapeutic potential of GPR109A agonists in dyslipidemia.

Caption: Canonical GPR109A signaling via the Gαi pathway.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist binding to GPR109A can also lead to the recruitment of β-arrestin proteins.[3] This pathway is thought to be involved in receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, potentially leading to distinct downstream effects. Some evidence suggests that the flushing response associated with niacin is mediated through a β-arrestin-dependent pathway, which is independent of the Gαi-mediated anti-lipolytic effects.[3] This has spurred the development of "biased agonists" that selectively activate the Gαi pathway over the β-arrestin pathway to achieve therapeutic efficacy without the flushing side effect.

Caption: Non-canonical GPR109A signaling via β-arrestin.

Key Experimental Protocols

The characterization of GPR109A agonists involves a suite of in vitro and in vivo assays to determine their binding affinity, functional potency, and therapeutic efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the GPR109A receptor.

Principle: A radiolabeled ligand with known high affinity for GPR109A is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing GPR109A). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing GPR109A in a cold lysis buffer and pellet the membranes by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Niacin), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Lipolysis Assay

This assay measures the ability of a GPR109A agonist to inhibit lipolysis in adipocytes.

Principle: Differentiated adipocytes (e.g., 3T3-L1 cells) are stimulated with a lipolytic agent (e.g., isoproterenol) to induce the breakdown of triglycerides and the release of glycerol (B35011) and free fatty acids. The test compound is added to assess its ability to inhibit this process. The amount of glycerol released into the culture medium is quantified as a measure of lipolysis.

Protocol Outline:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

-

Pre-incubation: Wash the cells and pre-incubate with the GPR109A agonist at various concentrations.

-

Stimulation: Add a lipolytic agent (e.g., 100 nM isoproterenol) to stimulate lipolysis and incubate for 1-3 hours.

-

Sample Collection: Collect the culture medium from each well.

-

Glycerol Measurement: Quantify the glycerol concentration in the medium using a colorimetric or fluorometric assay kit.

-

Data Analysis: Plot the percentage of inhibition of glycerol release against the log concentration of the agonist to determine the EC50 value.

Caption: Workflow for an in vitro lipolysis assay.

In Vivo Models of Metabolic Disease

Diet-Induced Obesity (DIO) Mouse Model:

This model is used to evaluate the efficacy of GPR109A agonists in preventing or treating obesity and related metabolic dysfunctions.

Protocol Outline:

-

Induction of Obesity: Feed mice (e.g., C57BL/6J) a high-fat diet (HFD) for several weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.[5]

-

Treatment: Administer the GPR109A agonist or vehicle to the DIO mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.[5][6]

-

Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis. Key endpoints include:

-

Plasma parameters: Glucose, insulin, triglycerides, cholesterol, and free fatty acids.

-

Glucose and insulin tolerance tests: To assess insulin sensitivity.

-

Tissue analysis: Histological examination of liver and adipose tissue for lipid accumulation and inflammation.

-

Gene expression analysis: Measurement of genes involved in lipid metabolism and inflammation in relevant tissues.

-

Atherosclerosis Mouse Model (e.g., ApoE-/- or Ldlr-/- mice):

This model is used to assess the anti-atherosclerotic effects of GPR109A agonists.

Protocol Outline:

-

Animal Model: Use genetically modified mice that are prone to developing atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice.[7]

-

Diet: Feed the mice a high-fat or Western-type diet to accelerate the development of atherosclerotic plaques.[7]

-

Treatment: Administer the GPR109A agonist or vehicle to the mice for an extended period.[7]

-

Endpoint Analysis:

-

Atherosclerotic Plaque Analysis: Quantify the plaque area in the aorta and aortic root using staining methods like Oil Red O.

-

Plaque Composition: Analyze the composition of the plaques, including macrophage content, collagen, and lipid deposition, through immunohistochemistry.

-

Plasma Lipids: Measure plasma levels of cholesterol and triglycerides.

-

Inflammatory Markers: Assess the expression of inflammatory cytokines and adhesion molecules in the aorta.

-

Conclusion

GPR109A receptor agonists, including the specifically designated "GPR109A receptor agonist-2," represent a promising class of therapeutic agents for the management of metabolic diseases. Their ability to inhibit lipolysis and exert anti-inflammatory effects through Gαi-mediated signaling underscores their potential. The development of biased agonists that selectively activate this pathway while avoiding the β-arrestin-mediated flushing response is a key area of ongoing research. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of novel GPR109A agonists, from initial in vitro characterization to in vivo efficacy studies in relevant disease models. Further investigation into the nuanced pharmacology of these compounds will be crucial for translating their therapeutic potential into clinical benefits for patients with metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Allosteric Agonism for GPR109A: A Technical Guide to the Discovery of Pyrazolopyrimidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of pyrazolopyrimidines as the first-in-class allosteric agonists for the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This discovery opened new avenues for therapeutic intervention in dyslipidemia and other metabolic disorders by offering a differentiated mechanism of action from orthosteric agonists like nicotinic acid. This guide provides a comprehensive overview of the core findings, detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and the underlying signaling pathways.

Introduction: The Significance of GPR109A and the Quest for Novel Agonists

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation by nicotinic acid (niacin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately inhibits hormone-sensitive lipase, reducing the release of free fatty acids from adipose tissue—a key therapeutic effect in managing dyslipidemia. However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing, which is mediated by the release of prostaglandins. This has driven the search for novel GPR109A agonists with improved therapeutic profiles.

The discovery of pyrazolopyrimidines marked a paradigm shift in GPR109A drug discovery. These compounds were identified as allosteric agonists, binding to a site topographically distinct from the orthosteric site where nicotinic acid binds. This allosteric modulation presents a unique opportunity to fine-tune receptor activity, potentially separating the desired anti-lipolytic effects from the undesirable flushing response.

GPR109A Signaling and Allosteric Modulation

GPR109A activation initiates a cascade of intracellular events. The canonical pathway involves coupling to Gi proteins, leading to the inhibition of cAMP production. Additionally, GPR109A activation can trigger the recruitment of β-arrestin, a key protein in receptor desensitization and an initiator of distinct signaling pathways that may contribute to the flushing side effect. Pyrazolopyrimidines, as allosteric agonists, can exhibit "biased agonism," preferentially activating one pathway over another.

GPR109A Signaling Pathway and Allosteric Modulation.

Experimental Protocols

The discovery and characterization of pyrazolopyrimidines as GPR109A allosteric agonists relied on a series of key in vitro assays. The detailed methodologies for these experiments are outlined below.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency. Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A (CHO-hGPR109A) are also frequently utilized.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection (for transient expression): Cells are typically transfected using lipid-based reagents like Lipofectamine™ 2000 (Invitrogen) according to the manufacturer's instructions.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

-

Principle: Intracellular cAMP levels are artificially elevated using forskolin (B1673556), a direct activator of adenylyl cyclase. The ability of a GPR109A agonist to inhibit this forskolin-stimulated cAMP production is then quantified.

-

Protocol:

-

Seed CHO-hGPR109A cells in a 96-well plate and grow to near confluence.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add the pyrazolopyrimidine compound at various concentrations and incubate for 15 minutes at 37°C.

-